((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol
CAS No.:
Cat. No.: VC17555510
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | [(7R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol |
| Standard InChI | InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m1/s1 |
| Standard InChI Key | IUKDDYAECHPPRM-RKDXNWHRSA-N |
| Isomeric SMILES | C1C[C@H](CN2[C@H]1CNCC2)CO |
| Canonical SMILES | C1CC(CN2C1CNCC2)CO |
Introduction
((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol is a complex bicyclic compound featuring a pyridine and pyrazine moiety within its structure. It is classified as a bicyclic amine alcohol due to its chemical characteristics. This compound has garnered significant interest in medicinal chemistry, particularly for its potential applications in developing therapeutic agents for various conditions.
Chemical Reactivity
((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol can participate in various chemical reactions typical for alcohols and nitrogen-containing heterocycles. These include:
-
Alcohol Reactions: Oxidation, esterification, and etherification.
-
Heterocyclic Reactions: Cyclization reactions under specific conditions, leading to more complex structures.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include hydrogenation using catalysts such as palladium on carbon and various solvents like toluene or methanol for reaction media. The specific synthetic route may vary depending on available starting materials and desired yields.
Biological Activities and Potential Applications
Research indicates that compounds related to ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol exhibit various biological activities, suggesting potential therapeutic applications. These activities may include interactions with neurotransmitter systems, such as serotonin or dopamine receptors, which could explain therapeutic effects in treating disorders like schizophrenia or depression.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Piperidine | C5H11N | Simple saturated nitrogen-containing heterocycle; lacks the bicyclic structure. |
| 2-Hydroxypiperidine | C5H11NO | Contains a hydroxyl group but lacks the complex bicyclic system. |
| 1-Methylpiperazine | C5H12N2 | A derivative with two nitrogen atoms; different biological properties due to additional methyl group. |
| ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol | C9H18N2O | Unique bicyclic structure and stereochemistry contributing to distinct chemical reactivity and biological activity. |
Research Findings and Future Directions
Interaction studies involving ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for advancing the understanding of its pharmacological profile and optimizing its use in therapeutic applications. Ongoing research continues to highlight the significance of this compound in medicinal chemistry and pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume